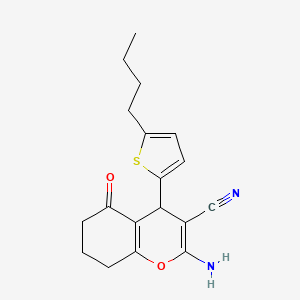![molecular formula C16H15N3O4S B15013873 O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate is a chemical compound that belongs to the class of carbamates and thiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of both carbamoyl and nitrophenyl groups in its structure makes it a compound of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This reaction can be carried out in situ to avoid the direct manipulation of sensitive reactants. The process is versatile and can be performed in a one-pot procedure, making it economical and efficient .
Industrial Production Methods
Industrial production methods for this compound may involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates without an inert atmosphere. Products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Analyse Des Réactions Chimiques
Types of Reactions
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted carbamates and thiocarbamates .
Applications De Recherche Scientifique
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with both acetylcholinesterase and butyrylcholinesterase, making it a potent inhibitor of these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(N-(4-Methyl-3-nitrophenyl)carbamoyl)acetone oxime: Similar in structure but with different functional groups.
O-(N-(2-Methyl-4-nitrophenyl)carbamoyl)acetone oxime: Another related compound with variations in the nitrophenyl group.
Uniqueness
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate is unique due to its specific combination of carbamoyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase with high potency sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C16H15N3O4S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
O-[4-[(3-nitrophenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H15N3O4S/c1-18(2)16(24)23-14-8-6-11(7-9-14)15(20)17-12-4-3-5-13(10-12)19(21)22/h3-10H,1-2H3,(H,17,20) |
Clé InChI |
FPRCTNRNTVMCBZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/no-structure.png)
![4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15013817.png)
![1,3-bis(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one](/img/structure/B15013820.png)
![2-iodo-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15013823.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B15013837.png)
![2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15013843.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B15013849.png)
![2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15013865.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15013877.png)

